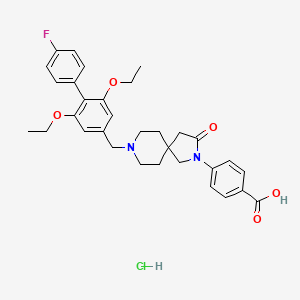![molecular formula C32H42N6O3 B10828088 N-[[(3S)-1-[6-(benzylamino)pyrimidin-4-yl]-3-hydroxypiperidin-3-yl]methyl]-4-[(4,4-dimethylpiperidin-1-yl)methyl]-2-hydroxybenzamide](/img/structure/B10828088.png)
N-[[(3S)-1-[6-(benzylamino)pyrimidin-4-yl]-3-hydroxypiperidin-3-yl]methyl]-4-[(4,4-dimethylpiperidin-1-yl)methyl]-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UZH1b is an enantiomer of UZH1a, which is a potent and selective inhibitor of the methyltransferase-like 3 enzyme. UZH1b, however, exhibits substantially reduced activity against the methyltransferase-like 3 enzyme, with an inhibitory concentration 50 value of 28 micromolar . The compound is primarily used for scientific research purposes, particularly in the field of epitranscriptomics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UZH1b involves a structure-based drug discovery approach. The compound is synthesized as an enantiomer of UZH1a, which involves the use of specific chiral catalysts and reagents to ensure the correct stereochemistry . The reaction conditions typically include controlled temperatures and specific solvents to achieve high purity and yield.
Industrial Production Methods
Industrial production of UZH1b is carried out under stringent conditions to maintain its high purity (99.75%) and activity. The compound is produced in solid form, with off-white to light yellow color, and is stored at -20°C for up to three years .
Chemical Reactions Analysis
Types of Reactions
UZH1b undergoes various chemical reactions, including:
Oxidation: UZH1b can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced using common reducing agents.
Substitution: UZH1b can undergo substitution reactions, particularly in the presence of nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under controlled conditions
Major Products Formed
The major products formed from these reactions include various derivatives of UZH1b, which can be used for further research and development .
Scientific Research Applications
UZH1b is primarily used in scientific research for the modulation of cellular processes through epitranscriptomic mechanisms. It is used to study the effects of reduced methylation levels on messenger RNA and its subsequent impact on gene expression . The compound has applications in:
Chemistry: Used as a chemical probe to study the methyltransferase-like 3 enzyme.
Biology: Investigates the role of methylation in cellular processes and gene expression.
Medicine: Researches potential therapeutic applications in cancer treatment, particularly in leukemia
Industry: Used in the development of new drugs and therapeutic agents
Mechanism of Action
UZH1b exerts its effects by interacting with the methyltransferase-like 3 enzyme, although it is essentially inactive for this enzyme with an inhibitory concentration 50 value of 28 micromolar . The compound does not significantly alter the levels of other RNA modifications, indicating its selectivity towards the methyltransferase-like 3 enzyme . The mechanism involves the reduction of methylation levels on messenger RNA, which affects gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
UZH1a: A potent and selective inhibitor of the methyltransferase-like 3 enzyme with an inhibitory concentration 50 value of 280 nanomolar
UZH1: A racemate of UZH1a and UZH1b, used for epitranscriptomic modulation of cellular processes.
Uniqueness
UZH1b is unique due to its substantially reduced activity against the methyltransferase-like 3 enzyme compared to UZH1a. This makes it a valuable tool for studying the specific effects of reduced methylation levels without significantly altering other RNA modifications .
Properties
Molecular Formula |
C32H42N6O3 |
|---|---|
Molecular Weight |
558.7 g/mol |
IUPAC Name |
N-[[(3S)-1-[6-(benzylamino)pyrimidin-4-yl]-3-hydroxypiperidin-3-yl]methyl]-4-[(4,4-dimethylpiperidin-1-yl)methyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C32H42N6O3/c1-31(2)12-15-37(16-13-31)20-25-9-10-26(27(39)17-25)30(40)34-21-32(41)11-6-14-38(22-32)29-18-28(35-23-36-29)33-19-24-7-4-3-5-8-24/h3-5,7-10,17-18,23,39,41H,6,11-16,19-22H2,1-2H3,(H,34,40)(H,33,35,36)/t32-/m0/s1 |
InChI Key |
PWYRDVXYAOGDNK-YTTGMZPUSA-N |
Isomeric SMILES |
CC1(CCN(CC1)CC2=CC(=C(C=C2)C(=O)NC[C@]3(CCCN(C3)C4=NC=NC(=C4)NCC5=CC=CC=C5)O)O)C |
Canonical SMILES |
CC1(CCN(CC1)CC2=CC(=C(C=C2)C(=O)NCC3(CCCN(C3)C4=NC=NC(=C4)NCC5=CC=CC=C5)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E,5Z,7E,9R,10R,11Z,13E,17S,18S,20S)-20-[(R)-[(2R,3R,4S,5R,6R)-2,4-dihydroxy-6-[(2R)-2-[(2R,4S,5S,6S)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one](/img/structure/B10828016.png)

![5-phenylpentyl N-[(2R,3S)-2-methyl-4-oxooxetan-3-yl]carbamate](/img/structure/B10828025.png)
![2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide;tetrahydrochloride](/img/structure/B10828032.png)
![N-[1-(3,4-difluorophenyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B10828038.png)

![(S)-N-((S)-1-Cyclohexyl-2-(3-morpholinopropanamido)ethyl)-3-(6-isopropylbenzo[d]thiazol-2-yl)-2-propionamidopropanamide](/img/structure/B10828051.png)

![4-[(1R,5S)-6-[2-[4-[3-[[2-[(1S)-1-hydroxyethyl]imidazol-1-yl]methyl]-1,2-oxazol-5-yl]phenyl]ethynyl]-3-azabicyclo[3.1.0]hexan-3-yl]butanoic acid](/img/structure/B10828056.png)
![N-[(2S)-2-(4-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyrimidin-2-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide](/img/structure/B10828062.png)


![5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide](/img/structure/B10828095.png)
![3-amino-2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B10828100.png)
